molecular formula C14H19N5O3S B2543274 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 2320420-61-7

4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No. B2543274
CAS RN: 2320420-61-7
M. Wt: 337.4
InChI Key: KDPKEBBGMGZYTL-UHFFFAOYSA-N
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Description

The compound 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole is a chemically synthesized molecule that features a triazole ring, a bicyclic octane structure, and a sulfonyl group attached to an isoxazole ring. The triazole moiety is a five-membered heterocyclic compound containing three nitrogen atoms, which is often used in pharmaceuticals due to its resemblance to the peptide linkage. The azabicyclooctane is a bicyclic structure containing nitrogen, which can act as a ligand in complexation reactions. The sulfonyl group is a common functional group in organic chemistry that can impart solubility and metabolic stability to compounds.

Synthesis Analysis

The synthesis of sulfonyl-1,2,3-triazoles, which are structurally related to the compound , can be achieved through a regiodivergent Rhodium(I)-catalyzed azide-alkyne cycloaddition (RhAAC). This method allows for the formation of fully substituted triazoles under mild conditions and offers high regioselectivity and yields. The process is compatible with water and air, has a broad substrate scope, and tolerates various functional groups. It can be scaled up to gram quantities and is applicable to carbohydrates, demonstrating its versatility for synthesizing complex molecules like the one described .

Molecular Structure Analysis

The molecular structure of the compound includes a 1,2,4-triazol-1-yl group, which is indicative of a triazole ring, a common feature in many biologically active molecules. The azabicyclo[3.2.1]octane core is a rigid structure that can influence the binding properties of the molecule by imposing conformational constraints. The sulfonyl group attached to the isoxazole ring is likely to affect the electronic properties of the molecule, potentially enhancing its reactivity or binding affinity in biological systems.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, the synthesis paper suggests that the triazole ring can be formed via a cycloaddition reaction, which is a common method for constructing heterocyclic compounds. The sulfonyl group could be introduced through sulfonation reactions, and the isoxazole ring might be formed through cyclization of appropriate precursors. The presence of these functional groups indicates that the compound could participate in further chemical transformations, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The triazole ring could contribute to the compound's polarity and hydrogen bonding capacity, potentially affecting its solubility in water and other solvents. The bicyclic structure could impart rigidity, which might influence the compound's crystallinity and melting point. The sulfonyl group is known to enhance the acidity of adjacent hydrogen atoms, which could affect the compound's pKa and reactivity in acid-base reactions. The isoxazole ring is a relatively stable moiety that could contribute to the thermal stability of the compound.

Scientific Research Applications

Chemistry and Synthesis Applications

Research into triazoles, including structures similar to 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole, focuses on their synthesis and applications in creating complex heterocyclic compounds. One study highlights the Rhodium-catalyzed denitrogenative coupling of pyrazoles with 1-sulfonyl-1,2,3-triazoles to form aza-bridged structures, facilitating access to N-sulfonylated imidazoles through domino reactions and rearrangement of cycloadducts (Strelnikova et al., 2021). Additionally, the synthesis of quinuclidin-3-yltriazole and -tetrazole derivatives demonstrates the potential of triazoles in generating muscarinic ligands, showcasing the diverse reactivity and utility of triazole compounds in medicinal chemistry (Wadsworth et al., 1992).

Biological Activities and Applications

The structural flexibility of triazoles allows for the creation of compounds with significant biological properties. Triazoles and their derivatives are noted for a wide range of pharmacological activities, including antimicrobial, antiviral, antitubercular, anticancer, and anti-inflammatory effects. This broad therapeutic potential is due to their capacity to accommodate various substituents, enabling the development of novel bioactive molecules (Matin et al., 2022). The synthesis and evaluation of sulfonyl-1,2,3-triazoles highlight their role as precursors for heterocyclic compounds, essential in both synthetic and medicinal chemistry, further illustrating the versatility of triazoles in the design of compounds with desired biological activities (Zibinsky & Fokin, 2013).

Antimicrobial and Antioxidant Activities

Compounds derived from triazoles have been evaluated for their antimicrobial activity, showcasing the potential of triazoles in addressing antibiotic resistance. For example, the synthesis and evaluation of new 1,4-disubstituted sulfonyl-1,2,3-triazoles demonstrated their ability to inhibit the growth of various bacterial strains, comparing favorably with commercial antibiotics (Thirukovela et al., 2017). Furthermore, triheterocyclic compounds containing triazole rings have been synthesized and screened for antioxidant activities, with some showing significant scavenging activity, highlighting the potential of triazole derivatives in developing new antioxidant agents (Menteşe et al., 2015).

properties

IUPAC Name

3,5-dimethyl-4-[[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-9-14(10(2)22-17-9)23(20,21)19-11-3-4-12(19)6-13(5-11)18-8-15-7-16-18/h7-8,11-13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPKEBBGMGZYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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